6,7-Difluoro-quinoxalin-2-ol

Descripción general

Descripción

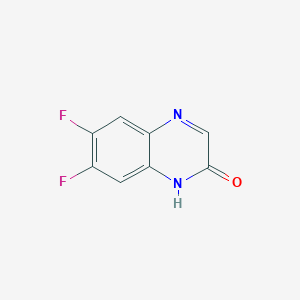

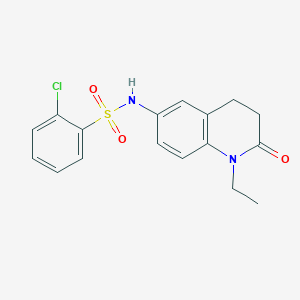

“6,7-Difluoro-quinoxalin-2-ol” is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline and its derivatives have been the subject of extensive research due to their wide range of physicochemical and biological activities .

Synthesis Analysis

Quinoxalines can be synthesized by condensing ortho-diamines with 1,2-diketones . A new series of quinoxalinones, including 6,7-difluoro substituted ones, was synthesized bearing various side-chains at C-3 of the ring system .Molecular Structure Analysis

Quinoxaline is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring . The 6,7-difluoro substitution introduces two fluorine atoms at the 6th and 7th positions of the quinoxaline core .Chemical Reactions Analysis

Quinoxaline and its derivatives have been utilized for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials .Aplicaciones Científicas De Investigación

Neuroprotective Applications

- Neuroprotection in Cerebral Ischemia : 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline, a quinoxaline derivative, has been identified as a neuroprotectant against cerebral ischemia. It's an analog of quinoxalinedione antagonists and selectively inhibits binding to the quisqualate subtype of the glutamate receptor, offering protection against global ischemia (Sheardown et al., 1990).

DNA Interactions and Antimicrobial Activity

- DNA Intercalation : Studies on 6H-Indolo[2,3-b]quinoxaline, a related compound, have shown its utility as a covalently bound heteroaromatic intercalator in DNA, affecting the DNA structure and stability (Wamberg et al., 2006).

- Antimicrobial Properties : Synthesis and evaluation of new quinoxaline-2-carboxylate 1,4-dioxide derivatives have shown potential anti-Mycobacterium tuberculosis activity. Substituents on the quinoxaline nucleus significantly affect in vitro activity (Jaso et al., 2005).

Phototoxicity and Photochemistry

- Phototoxicity Studies : Fluorinated quinoxaline derivatives used in therapy as antibacterials were investigated for their phototoxicity. These compounds undergo heterolytic defluorination, suggesting a mechanism for their phototoxic effects (Fasani et al., 1999).

Anticancer and Antifungal Activities

- Anticancer and Antifungal Potency : The synthesis of 2,3-bifunctionalized quinoxalines revealed their minimal biological activities in anticancer, antitubercular, and antifungal tests. However, certain structural alterations, like adding a nitro group, can significantly improve biological effects and binding to DNA (Waring et al., 2002).

Synthetic Routes for Medicinal Chemistry

- Synthetic Methodologies : Quinoxalines and their derivatives have been investigated for their antifungal, antibacterial, antiviral, and antimicrobial effects. These derivatives are crucial in drugs for treating cancer, AIDS, and other diseases, with recent research focusing on green chemistry and cost-effective synthetic routes (Khatoon & Abdulmalek, 2021).

Direcciones Futuras

Quinoxaline and its derivatives, including “6,7-Difluoro-quinoxalin-2-ol”, continue to be an area of active research due to their wide range of applications. Future research may focus on the development of newer synthetic strategies, novel methodologies to decorate the quinoxaline scaffold with proper functional groups, and exploration of their potential applications in various fields .

Mecanismo De Acción

Target of Action

Quinoxaline derivatives, such as 6,7-Difluoro-quinoxalin-2-ol, have been found to interact with a variety of targets, receptors, and microorganisms

Mode of Action

Quinoxaline derivatives have been shown to undergo acid-catalyzed rearrangements when exposed to nucleophilic reactants . This suggests that 6,7-Difluoro-quinoxalin-2-ol may interact with its targets through similar mechanisms.

Biochemical Pathways

Quinoxaline derivatives have been reported to exhibit a wide range of biological activities, suggesting they may affect multiple biochemical pathways .

Result of Action

Quinoxaline derivatives have been reported to exhibit a wide range of biological activities, suggesting they may have multiple effects at the molecular and cellular levels .

Action Environment

The synthesis and reactivity of quinoxaline derivatives have been extensively researched, suggesting that environmental factors may play a role in their action .

Propiedades

IUPAC Name |

6,7-difluoro-1H-quinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2N2O/c9-4-1-6-7(2-5(4)10)12-8(13)3-11-6/h1-3H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBFHNYFFPYZZIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)F)N=CC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Difluoro-quinoxalin-2-ol | |

CAS RN |

137690-08-5 | |

| Record name | 6,7-difluoro-1,2-dihydroquinoxalin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-naphthamide](/img/structure/B2988093.png)

![2-[(2-Fluorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![[4-(4-Fluorophenyl)piperazin-1-yl]-[6-(oxan-4-yl)pyrimidin-4-yl]methanone](/img/structure/B2988097.png)

![6-(4-Ethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2988098.png)

![(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2988099.png)

![1-(p-Tolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2988103.png)

![2-fluoro-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)benzenesulfonamide](/img/structure/B2988106.png)

![N-(4-(N-acetylsulfamoyl)phenyl)-1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamide](/img/structure/B2988108.png)

![N-[(2-Tert-butyltetrazol-5-yl)methyl]-1-(3-cyclopropyl-2-fluorophenyl)methanamine;hydrochloride](/img/structure/B2988109.png)

![N-(cyanomethyl)-2-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)acetamide](/img/structure/B2988111.png)